molecular formula C8H16O3 B13301594 2-(1-Hydroxyethyl)-4-methylpentanoic acid

2-(1-Hydroxyethyl)-4-methylpentanoic acid

Cat. No.: B13301594
M. Wt: 160.21 g/mol
InChI Key: APTNXEYVOOPRRL-UHFFFAOYSA-N
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Description

2-(1-Hydroxyethyl)-4-methylpentanoic acid is an organic compound with a unique structure that includes a hydroxyethyl group and a methylpentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxyethyl)-4-methylpentanoic acid typically involves the reaction of 4-methylpentanoic acid with ethylene oxide under controlled conditions. The reaction is catalyzed by a strong acid, such as sulfuric acid, to facilitate the addition of the hydroxyethyl group to the methylpentanoic acid backbone. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize the yield and purity of the product. The use of continuous flow reactors also enhances the safety and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxyethyl)-4-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-(1-Oxoethyl)-4-methylpentanoic acid.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 2-(1-Hydroxyethyl)-4-methylpentanol.

    Substitution: The hydroxyethyl group can be substituted with other functional groups, such as halogens or amines, to form derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3), while amination can be carried out using ammonia (NH3) or primary amines.

Major Products Formed

    Oxidation: 2-(1-Oxoethyl)-4-methylpentanoic acid

    Reduction: 2-(1-Hydroxyethyl)-4-methylpentanol

    Substitution: Various halogenated or aminated derivatives

Scientific Research Applications

2-(1-Hydroxyethyl)-4-methylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism by which 2-(1-Hydroxyethyl)-4-methylpentanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

2-(1-Hydroxyethyl)-4-methylpentanoic acid can be compared with other similar compounds, such as:

    2-(1-Hydroxyethyl)-4-methylhexanoic acid: This compound has an additional carbon in the backbone, which may affect its physical and chemical properties.

    2-(1-Hydroxyethyl)-4-methylbutanoic acid: This compound has one fewer carbon in the backbone, leading to differences in reactivity and applications.

Properties

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

2-(1-hydroxyethyl)-4-methylpentanoic acid

InChI

InChI=1S/C8H16O3/c1-5(2)4-7(6(3)9)8(10)11/h5-7,9H,4H2,1-3H3,(H,10,11)

InChI Key

APTNXEYVOOPRRL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(C)O)C(=O)O

Origin of Product

United States

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